Methyl 3,5-dichloro-2-(methylamino)benzoate
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Overview
Description
Methyl 3,5-dichloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid and contains both chloro and methylamino substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-(methylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce nitro groups at the desired positions on the aromatic ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Chlorination: The amino groups are chlorinated using reagents like thionyl chloride to introduce chloro substituents.
Methylation: Finally, the amino groups are methylated using methyl iodide or dimethyl sulfate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dichloro-2-(methylamino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biochemistry: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but lacks the chloro substituents.
Methyl 3,5-dichlorobenzoate: Contains chloro groups but lacks the methylamino group.
Methyl 3,5-dichloro-2-aminobenzoate: Similar structure but lacks the methyl group on the amino substituent.
Uniqueness
Methyl 3,5-dichloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
62675-28-9 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 3,5-dichloro-2-(methylamino)benzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8-6(9(13)14-2)3-5(10)4-7(8)11/h3-4,12H,1-2H3 |
InChI Key |
PAHRSFRDIWVHSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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